872036-64-1
Description
The compound 872036-64-1, chemically designated as Insulin alpha-chain (1-13), is a truncated peptide fragment derived from the alpha-chain of insulin. Its molecular formula is C₆₆H₁₁₈N₂₀O₂₂S₃, with a molecular weight of 1639.96 g/mol. This 13-amino-acid peptide retains structural motifs critical for insulin's biological activity, including disulfide bridges and helical domains. While full-length insulin regulates glucose metabolism, fragments like Insulin alpha-chain (1-13) are often studied for their role in receptor binding, stability, or as intermediates in peptide synthesis.
Properties
CAS No. |
872036-64-1 |
|---|---|
Molecular Formula |
C₆₆H₁₁₈N₂₀O₂₂S₃ |
Molecular Weight |
1639.96 |
sequence |
One Letter Code: KRGIVEQCCTSICSL |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of insulin alpha-chain (1-13) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.
Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid is coupled to it using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of insulin alpha-chain (1-13) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Automated peptide synthesizers perform the deprotection and coupling steps with high precision.
Large-scale purification: Industrial-scale HPLC or other chromatographic techniques are used to purify the peptide.
Quality control: Analytical methods such as mass spectrometry and amino acid analysis are employed to ensure the purity and identity of the peptide.
Chemical Reactions Analysis
Types of Reactions
Insulin alpha-chain (1-13) can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and polymerase chain reaction (PCR) techniques to introduce amino acid substitutions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Conversion of disulfide bonds to free thiol groups.
Substitution: Peptide variants with substituted amino acids.
Scientific Research Applications
Insulin alpha-chain (1-13) has several scientific research applications, including:
Immunology: It is used to study T cell recognition and immune responses, particularly in the context of autoimmune diseases such as type 1 diabetes.
Biochemistry: The peptide serves as a model for studying protein folding, posttranslational modifications, and peptide-protein interactions.
Medicine: Research on insulin alpha-chain (1-13) contributes to the development of therapeutic peptides and insulin analogs for diabetes treatment.
Industry: The peptide is used in the production of biosensors and diagnostic assays for detecting insulin and related molecules.
Mechanism of Action
Insulin alpha-chain (1-13) exerts its effects by interacting with specific receptors on the surface of T cells. The peptide is recognized by human leucocyte antigen (HLA)-DR4 molecules, which present it to T cell receptors (TCRs). This interaction triggers a cascade of signaling events that lead to T cell activation and immune responses. The molecular targets and pathways involved include:
HLA-DR4: A major histocompatibility complex (MHC) class II molecule that presents the peptide to T cells.
TCRs: Receptors on T cells that recognize the peptide-HLA complex and initiate signaling.
Signaling pathways: Activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 872036-64-1, we compare it with structurally and functionally relevant compounds, including small organic molecules and peptide analogs. Key physicochemical parameters, synthetic methodologies, and applications are analyzed below.
Table 1: Comparative Analysis of this compound and Structurally Related Compounds
Structural and Functional Differences
- Molecular Complexity : Insulin alpha-chain (1-13) exhibits high molecular weight and structural complexity due to its peptide backbone and disulfide bonds, contrasting sharply with small-molecule analogs like 871826-12-9 (pyridine derivative) or 1046861-20-4 (boronic acid).
- Solubility and Polarity: Peptides such as this compound typically display moderate aqueous solubility due to polar amino acid residues, whereas small molecules like 1033610-45-5 achieve higher solubility (0.864 mg/mL) via compact hydrophobic cores.
- Synthesis : Insulin-derived peptides require solid-phase synthesis or recombinant expression, while small molecules are synthesized via multi-step organic reactions (e.g., palladium-catalyzed cross-coupling for 1046861-20-4).
Pharmacological and Industrial Relevance
- Therapeutic Potential: Insulin fragments are pivotal in diabetes research, while pyridine/boronic acid derivatives (e.g., 871826-12-9) serve as enzyme inhibitors or catalysts.
- Stability and Handling : Peptides like this compound demand stringent storage conditions (-20°C, lyophilized) to prevent degradation, contrasting with stable small molecules (e.g., 1033610-45-5, room-temperature storage).
Research Findings and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
